Cas no 31077-71-1 (D-Streptamine,4-O-(6-amino-6-deoxy-a-D-glucopyranosyl)-2-deoxy-)

D-Streptamine,4-O-(6-amino-6-deoxy-a-D-glucopyranosyl)-2-deoxy- structure
31077-71-1 structure
Product Name:D-Streptamine,4-O-(6-amino-6-deoxy-a-D-glucopyranosyl)-2-deoxy-
CAS-nummer:31077-71-1
MF:C12H25N3O7
MW:323.34280371666
CID:306309
PubChem ID:207889
Update Time:2025-04-19

D-Streptamine,4-O-(6-amino-6-deoxy-a-D-glucopyranosyl)-2-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • D-Streptamine,4-O-(6-amino-6-deoxy-a-D-glucopyranosyl)-2-deoxy-
    • (1R,2R,3S,4R,6S)-4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-de oxy-α-D-glucopyranoside
    • 4-O-(6-Amino-6-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine
    • KANAMYCIN A RELATED COMPOUND 1
    • 31077-71-1
    • (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4,5-triol
    • C20350
    • (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glucopyranoside
    • Streptamine, 4-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, D-
    • 4-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxystreptamine
    • DTXSID90953177
    • Q27135699
    • (1R,2R,3S,4R,6S)-4,6-Diamino-2,3-dihydroxycyclohexyl6-amino-6-deoxy-alpha-D-glucopyranoside
    • 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside
    • 2'-deamino-2'-hydroxy-neamine
    • CHEBI:67223
    • NK 1003
    • 4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine
    • 2'-Deamino-2'-hydroxyneamine
    • Antibiotic NK 1003
    • 64NX2HZ4GW
    • Kanamine
    • D-Streptamine, 4-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl)-2-deoxy-
    • Inchi: 1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1
    • InChI-sleutel: AWRLKTYNEGEURZ-JCLMPDJQSA-N
    • LACHT: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@@H](C[C@@H]1N)N)O)O

Berekende eigenschappen

  • Exacte massa: 323.169
  • Monoisotopische massa: 323.169
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 377
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 198A^2
  • XLogP3: -5.1

Experimentele eigenschappen

  • Dichtheid: 1.56
  • Kookpunt: 579.1°C at 760 mmHg
  • Vlampunt: 304°C
  • Brekindex: 1.651
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD